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Compound of Interest

Compound Name: Acetyl-D-homoserine

Cat. No.: B15301584 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. It can

exist as either N-acetyl-D-homoserine or O-acetyl-D-homoserine. N-acetylated amino acids

are of significant interest in various biological studies, including metabolism and as building

blocks in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful

analytical technique for the structural elucidation and quantification of such molecules. These

application notes provide a detailed protocol and data interpretation guide for the NMR analysis

of Acetyl-D-homoserine, primarily focusing on N-acetyl-D-homoserine due to available data

on closely related structures.

While specific experimental NMR data for isolated N-acetyl-D-homoserine is not readily

available in the public domain, data from the closely related N-acetyl-L-homoserine lactone

provides a strong basis for spectral prediction and interpretation. Furthermore, NMR data for N-

acetyl-D-homoserine as part of a polysaccharide has been reported, offering insights into its

spectral characteristics in a polymeric state.[1][2][3]

Predicted NMR Data for N-Acetyl-D-homoserine
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-Acetyl-D-
homoserine. These predictions are based on the experimental data for N-acetyl-L-homoserine

lactone, a structurally similar compound.[4] The chemical shifts for the open-chain form (N-
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Acetyl-D-homoserine) are expected to be similar, particularly for the acetyl group and the

protons/carbons in close proximity to the acetylated nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Acetyl-D-homoserine

Protons
Predicted
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Notes

Hα ~4.5 m -

Hβ ~2.1-2.3 m -

Hγ ~3.7 m -

Acetyl-CH₃ ~2.0 s -

NH ~6.0 br s -

Broad signal,

exchangeable

with D₂O

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Acetyl-D-homoserine

Carbon
Predicted Chemical Shift
(δ) ppm

Notes

C=O (Carboxyl) ~175

C=O (Acetyl) ~170

Cα ~50

Cβ ~30

Cγ ~60

Acetyl-CH₃ ~23
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A generalized experimental protocol for acquiring NMR spectra of Acetyl-D-homoserine is

provided below. This protocol is based on standard practices for small molecule NMR analysis.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of Acetyl-D-homoserine.

Solvent Selection: Choose a suitable deuterated solvent. Common choices include

Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The

choice will depend on the solubility of the sample and the desired chemical shift referencing.

For observing the amide proton, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.

Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in

a clean vial.

Internal Standard: Add a small amount of an internal standard for chemical shift referencing

(e.g., TMS for CDCl₃, DSS or TSP for D₂O).

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Spectrometer Frequency: 400 MHz

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate

quantification.

Number of Scans (NS): 8-16 scans for a concentrated sample. Increase as needed for dilute

samples.
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Spectral Width (SW): 10-12 ppm.

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

Spectrometer Frequency: 100 MHz

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.

Spectral Width (SW): 200-220 ppm.

Temperature: 298 K (25 °C).

Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

Phasing: Manually phase the spectrum to obtain a flat baseline.

Baseline Correction: Apply a baseline correction algorithm.

Referencing: Calibrate the chemical shift scale to the internal standard (e.g., TMS at 0.00

ppm).

Integration: Integrate the signals to determine the relative ratios of the different protons.

Visualizations
Molecular Structure and NMR Assignments
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The following diagram illustrates the structure of N-Acetyl-D-homoserine with labels

corresponding to the predicted NMR assignments.

N-Acetyl-D-homoserine Structure with Atom Labeling

N-Acetyl-D-homoserine Structure with Atom Labeling
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Caption: Molecular structure of N-Acetyl-D-homoserine with atom labels.
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Experimental Workflow for NMR Analysis
The logical flow of an NMR experiment for Acetyl-D-homoserine is depicted below.

Sample Preparation

Data Acquisition

Data Processing

Data Analysis

Weigh Acetyl-D-homoserine

Dissolve in Deuterated Solvent

Transfer to NMR Tube

Spectrometer Setup (Shimming, Tuning)

Acquire ¹H Spectrum Acquire ¹³C Spectrum

Fourier Transform

Phasing and Baseline Correction

Chemical Shift Referencing

Signal Assignment

Integration and Quantification

Reporting
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Click to download full resolution via product page

Caption: Experimental workflow for NMR spectroscopy of Acetyl-D-homoserine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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